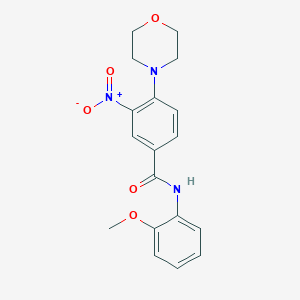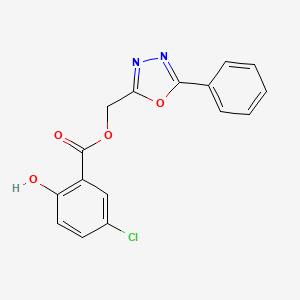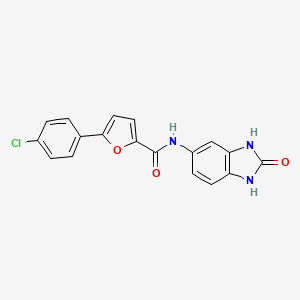![molecular formula C21H23FN2O4 B4405086 N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)
N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide
Vue d'ensemble
Description
N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOG is a hypoxia-mimetic agent that has been shown to activate hypoxia-inducible factor (HIF) pathways, which play a critical role in cellular adaptation to low oxygen levels.
Mécanisme D'action
N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide acts as a hypoxia-mimetic agent by stabilizing HIF-1α, which is a key transcription factor that regulates the expression of genes involved in cellular adaptation to low oxygen levels. Under normoxic conditions, HIF-1α is rapidly degraded by the proteasome. However, under hypoxic conditions or in the presence of this compound, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia response elements (HREs) in the promoter regions of target genes and activates their transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of erythropoietin (EPO) production, angiogenesis, and cell survival. EPO is a hormone that stimulates the production of red blood cells and increases oxygen-carrying capacity. Angiogenesis is the process of forming new blood vessels, which increases oxygen supply to tissues. Cell survival is promoted through the upregulation of genes involved in anti-apoptosis and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is its ability to mimic hypoxic conditions without the need for specialized equipment. This allows researchers to study the effects of hypoxia on cellular processes in a controlled environment. Another advantage is its stability and ease of use. This compound is a stable compound that can be easily dissolved in various solvents and added to cell culture media. One limitation is its potential toxicity at high concentrations. This compound has been shown to induce cell death at concentrations above 1 mM, which may limit its use in certain experiments. Another limitation is its specificity for HIF-1α. This compound may also activate other pathways that are unrelated to hypoxia, which may confound experimental results.
Orientations Futures
N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide has shown promising results in various fields of research, and future studies may focus on its potential therapeutic applications in diseases such as cancer, ischemia, and inflammation. One future direction may be to develop more selective hypoxia-mimetic agents that target specific isoforms of HIF. Another direction may be to investigate the effects of this compound on other cellular processes, such as autophagy and metabolism. Overall, this compound has the potential to be a valuable tool in scientific research and may lead to the development of novel therapeutic strategies for various diseases.
Applications De Recherche Scientifique
N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, ischemia, and inflammation. In cancer research, this compound has been shown to inhibit tumor growth through the activation of HIF pathways, which promote angiogenesis and increase oxygen supply to tumor cells. In ischemia research, this compound has been shown to protect against ischemic injury by inducing HIF-dependent gene expression, which promotes cell survival and tissue repair. In inflammation research, this compound has been shown to attenuate inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-14-11-16(23-21(26)17-5-3-4-6-18(17)22)12-15(2)20(14)28-13-19(25)24-7-9-27-10-8-24/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWPDNUUFNDQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(4-allyl-2,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405032.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4405036.png)
![4-[3-(3-sec-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405043.png)
![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)

![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine hydrochloride](/img/structure/B4405085.png)
![N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4405102.png)